molecular formula C14H17FO4 B14757641 Diethyl benzyl(fluoro)propanedioate CAS No. 1578-79-6

Diethyl benzyl(fluoro)propanedioate

Cat. No.: B14757641
CAS No.: 1578-79-6
M. Wt: 268.28 g/mol
InChI Key: NDISTXGDWZTZPS-UHFFFAOYSA-N
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Description

Diethyl benzyl(fluoro)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a fluoro substituent, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzyl(fluoro)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a benzyl halide and a fluoroalkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzyl(fluoro)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl benzyl(fluoro)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl benzyl(fluoro)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The fluoro substituent can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the benzyl and fluoro substituents.

    Ethyl acetoacetate: Another ester with a similar structure but different reactivity due to the presence of a keto group.

Uniqueness

Diethyl benzyl(fluoro)propanedioate is unique due to the presence of both benzyl and fluoro substituents, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

1578-79-6

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

diethyl 2-benzyl-2-fluoropropanedioate

InChI

InChI=1S/C14H17FO4/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

NDISTXGDWZTZPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)F

Origin of Product

United States

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